molecular formula C21H29N3O3S B2831922 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea CAS No. 1173271-84-5

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea

Numéro de catalogue B2831922
Numéro CAS: 1173271-84-5
Poids moléculaire: 403.54
Clé InChI: KOGNXWVFWCLVHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating signals from growth factors, nutrients, and energy status. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurological disorders. AZD8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea inhibits mTOR kinase by binding to its catalytic site and preventing its activation. mTOR exists in two distinct complexes, mTORC1 and mTORC2, that have different downstream targets and functions. This compound selectively inhibits mTORC1 by blocking its substrate phosphorylation and downstream signaling, while sparing mTORC2. The inhibition of mTORC1 leads to the suppression of protein synthesis, cell cycle progression, and autophagy, which are critical processes for cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical models. In cancer, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells, while sparing normal cells. This compound has also been shown to inhibit angiogenesis by reducing the secretion of pro-angiogenic factors. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity by increasing glucose uptake and reducing hepatic glucose output. This compound has also been shown to reduce inflammation and oxidative stress in diabetic animals. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage by reducing oxidative stress, inflammation, and apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage is its high selectivity for mTORC1, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its oral bioavailability and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation is its low solubility in water, which can limit its use in certain experiments. Another limitation is its potential off-target effects, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for the research on 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea. One direction is the development of more potent and selective mTOR inhibitors that can overcome the limitations of this compound. Another direction is the investigation of the combination therapy of this compound with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce resistance. Another direction is the exploration of the role of mTOR signaling in other diseases, such as cardiovascular diseases and metabolic disorders, and the potential of mTOR inhibitors like this compound as therapeutic agents.

Méthodes De Synthèse

The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea involves several steps, starting from commercially available starting materials. The key step is the coupling of 1-(azepan-1-yl)-2-(thiophen-3-yl)ethanone with 3-(3,4-dimethoxyphenyl)isocyanate to form the urea linkage. The resulting intermediate is then converted to this compound by a series of reactions, including reduction, acylation, and deprotection. The overall yield of the synthesis is around 10%.

Applications De Recherche Scientifique

1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has been extensively studied in preclinical models of cancer, diabetes, and neurological disorders. In cancer, mTOR inhibitors like this compound have shown antitumor activity by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has been tested in various cancer cell lines and animal models, including breast cancer, prostate cancer, and glioblastoma. In diabetes, mTOR inhibitors have been shown to improve glucose metabolism and insulin sensitivity by regulating the activity of insulin signaling pathway. This compound has been tested in animal models of type 2 diabetes and shown to improve glucose homeostasis and reduce insulin resistance. In neurological disorders, mTOR inhibitors have been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage. This compound has been tested in animal models of Alzheimer's disease and traumatic brain injury and shown to improve cognitive function and reduce brain damage.

Propriétés

IUPAC Name

1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGNXWVFWCLVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.